![molecular formula C31H63NO14 B605454 Amino-PEG12-t-Butyl ester CAS No. 872340-65-3](/img/structure/B605454.png)
Amino-PEG12-t-Butyl ester
Overview
Description
Amino-PEG12-t-butyl ester is a chemical compound used in bioconjugation and organic synthesis . This compound contains two important functional groups, the amino group and the t-butyl ester group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Amino-PEG12-t-butyl ester is C31H63NO14 . It has a molecular weight of 673.83 .Chemical Reactions Analysis
The amino group in Amino-PEG12-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG12-t-butyl ester has a molecular weight of 673.83 . It’s a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Drug Delivery
Amino-PEG12-t-Butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in drug delivery systems. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Bioconjugation
This compound is used in bioconjugation, a process of chemically joining two or more molecules by a covalent bond where at least one molecule is a biomolecule . The amino group of Amino-PEG12-t-Butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Organic Synthesis
Amino-PEG12-t-Butyl ester is used in organic synthesis. This compound contains two important functional groups, the amino group and the t-butyl ester group, which are reactive and can participate in various organic reactions .
Proteomics Research
This compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. Amino-PEG12-t-Butyl ester can be used to modify proteins and study their behavior .
PEGylation
Amino-PEG12-t-Butyl ester is used in PEGylation, a process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutics .
Pharmaceutical Research
In pharmaceutical research, Amino-PEG12-t-Butyl ester is used due to its reactivity and the presence of the PEG spacer. It can be used in the development of new drugs and therapies .
Biomedical Research
In biomedical research, this compound is used due to its reactivity and the presence of the PEG spacer. It can be used in various biomedical applications, including the development of new biomedical devices and therapies .
Chemical Biology
In chemical biology, Amino-PEG12-t-Butyl ester is used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds that require ligation .
Mechanism of Action
Target of Action
Amino-PEG12-t-Butyl Ester is primarily used in bioconjugation and organic synthesis . The compound contains two important functional groups: an amino group (NH2) and a t-butyl protected carboxyl group (Boc) . These groups are reactive and can interact with various targets.
Mode of Action
The amino group in Amino-PEG12-t-Butyl Ester is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to form bonds with other molecules, facilitating its use in bioconjugation.
Pharmacokinetics
As a peg derivative, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of Amino-PEG12-t-Butyl Ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s reactivity and stability.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYCYKGEIYZQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG12-t-Butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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